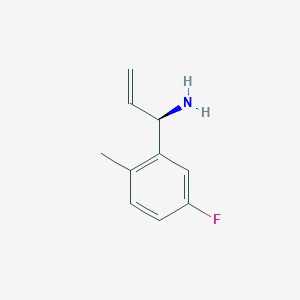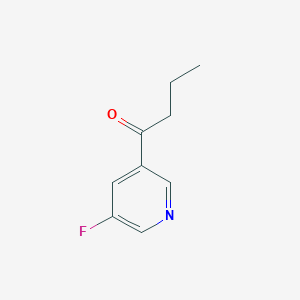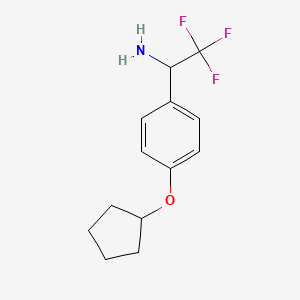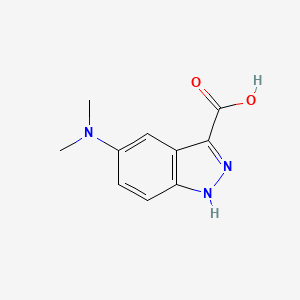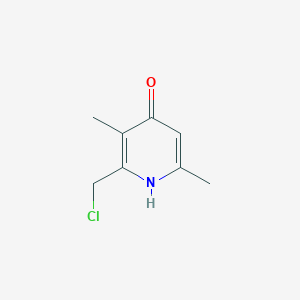
Omeprazole impurity 7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Omeprazole impurity 7 is a byproduct formed during the synthesis and degradation of omeprazole, a widely used proton pump inhibitor. Omeprazole is primarily used to treat gastroesophageal reflux disease, peptic ulcers, and other conditions related to excessive stomach acid production. Impurities like this compound are crucial for understanding the drug’s stability, efficacy, and safety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Omeprazole impurity 7 involves several steps, starting from the precursor 5-methoxy-2-mercaptobenzimidazole. This compound undergoes a series of reactions, including oxidation and coupling with a pyridine derivative, to form the final impurity. The reaction conditions typically involve the use of solvents like chloroform and methanol, and the reactions are carried out at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is closely monitored to maintain the quality and purity of the final pharmaceutical product. The process involves large-scale reactions under stringent conditions, followed by purification steps such as recrystallization and chromatography to isolate the impurity .
化学反应分析
Types of Reactions
Omeprazole impurity 7 undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the impurity can be oxidized to form sulfoxides or sulfones.
Reduction: The impurity can be reduced back to its thiol form under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the impurity. These products are often analyzed using techniques like high-performance liquid chromatography (HPLC) to determine their purity and concentration .
科学研究应用
Omeprazole impurity 7 has several scientific research applications:
作用机制
The mechanism of action of Omeprazole impurity 7 is not as well-studied as that of omeprazole itself. it is believed to interact with similar molecular targets, such as the hydrogen-potassium adenosine triphosphatase (H+/K±ATPase) enzyme in the stomach lining. By inhibiting this enzyme, the impurity may contribute to the overall reduction of gastric acid production .
相似化合物的比较
Similar Compounds
Similar compounds to Omeprazole impurity 7 include other impurities formed during the synthesis of omeprazole, such as:
- Omeprazole impurity A
- Omeprazole impurity B
- Omeprazole impurity C
Uniqueness
This compound is unique due to its specific chemical structure and the conditions under which it is formed. Unlike other impurities, it may have distinct reactivity and stability profiles, making it an important compound for studying the overall quality and safety of omeprazole formulations .
属性
分子式 |
C8H10ClNO |
|---|---|
分子量 |
171.62 g/mol |
IUPAC 名称 |
2-(chloromethyl)-3,6-dimethyl-1H-pyridin-4-one |
InChI |
InChI=1S/C8H10ClNO/c1-5-3-8(11)6(2)7(4-9)10-5/h3H,4H2,1-2H3,(H,10,11) |
InChI 键 |
YOKPSIVSSNLIIO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C(=C(N1)CCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13036464.png)
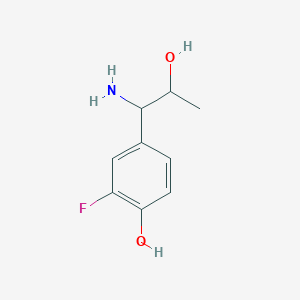
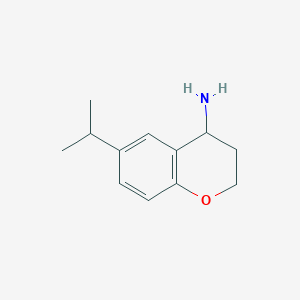
![6-Chloro-[3,3'-bipyridin]-2-amine](/img/structure/B13036475.png)
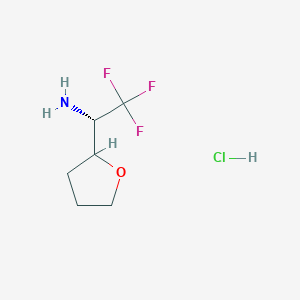
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-ethyl-](/img/structure/B13036490.png)
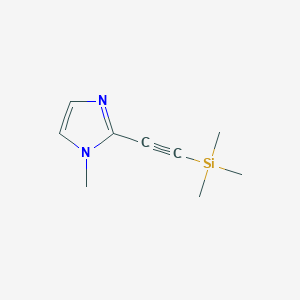
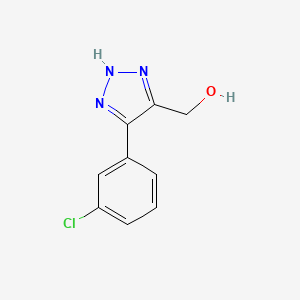
![Exo-3-amino-[3.3.1]nonane](/img/structure/B13036515.png)
